Urofollitropin

描述

准备方法

化学反应分析

Structural Composition and Glycosylation

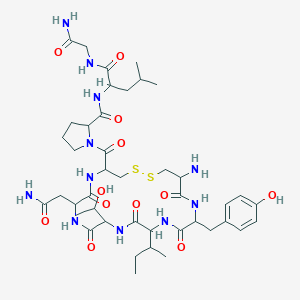

Urofollitropin consists of two non-covalently linked glycoprotein subunits:

-

α-subunit : 92 amino acids, glycosylated at Asn51 and Asn78.

-

β-subunit : 111 amino acids, glycosylated at Asn7 and Asn24 .

The glycosylation pattern determines receptor binding affinity and pharmacokinetic behavior. Variations in glycoforms arise from differences in sialylation (α2,3- or α2,6-linked N-acetylneuraminic acid) and sulfation , which modulate plasma clearance rates and bioactivity .

Table 1: Impact of Glycoform Heterogeneity on this compound

Oxidation and Stability

The α-subunit undergoes oxidation during storage, particularly at methionine residues, leading to reduced bioactivity. Up to 40% of α-subunits may oxidize when stored at 3°C–25°C . Reconstituted solutions are light-sensitive and require immediate use to prevent degradation .

Table 2: Stability Parameters of this compound

| Condition | Effect on Stability | Source |

|---|---|---|

| Temperature >25°C | Accelerated oxidation of α-subunit | |

| Light exposure | Protein denaturation | |

| Prolonged storage | Loss of FSH bioactivity (up to 20%) |

Receptor Binding and Signaling

This compound binds to the FSH receptor (FSHR) , a G-protein-coupled receptor, initiating the PI3K/Akt pathway . Structural studies show:

-

β-subunit glycosylation at Asn24 enhances receptor affinity by stabilizing the hormone-receptor complex .

-

Antennarity (branching of N-glycans) delays receptor activation due to steric hindrance .

Metabolic Degradation

This compound undergoes hepatic and renal clearance , with a mean elimination half-life of 31.8–37 hours after subcutaneous (SC) or intramuscular (IM) administration . Enzymatic cleavage by proteases in blood and tissues contributes to its degradation.

Table 3: Pharmacokinetic Parameters by Administration Route

| Parameter | Subcutaneous (SC) | Intramuscular (IM) |

|---|---|---|

| Cmax (IU/L) | 6.0 ± 1.7 | 8.8 ± 4.5 |

| Tmax (hours) | 20.5 ± 7.7 | 17.4 ± 12.2 |

| Half-life (hours) | 31.8 | 37 |

| AUC (IU·h/mL) | 379 ± 111 | 331 ± 179 |

| Data from single-dose studies |

Enzymatic Interactions

-

Sialidases : Remove terminal sialic acid residues, increasing clearance via hepatic asialoglycoprotein receptors .

-

Sulfotransferases : Modify sulfated glycans, altering receptor binding kinetics .

Comparative Analysis with Recombinant FSH

This compound differs from recombinant FSH (e.g., follitropin alfa) in glycan composition:

-

This compound : Contains both α2,3- and α2,6-linked sialic acid .

-

Follitropin alfa : Only α2,3-linked sialic acid, leading to prolonged half-life but reduced receptor activation speed .

Adverse Reactions Involving Immunogenicity

Rare hypersensitivity reactions (e.g., angioedema, urticaria) occur due to immune recognition of urinary-derived protein contaminants or oxidized subunits .

科学研究应用

Primary Applications

-

Infertility Treatment in Women

- Indications : Urofollitropin is primarily prescribed for women with ovulatory dysfunction or those participating in ART programs. It is effective in stimulating the development and release of eggs by compensating for low FSH levels .

- Combination Therapy : Often used alongside human chorionic gonadotropin (hCG) to enhance follicular response during controlled ovarian stimulation .

- Polycystic Ovary Syndrome (PCOS)

- Male Infertility

Table 1: Efficacy of this compound in Women Undergoing IVF

Table 2: Effects of this compound on Male Infertility

Case Studies

Case Study 1: Female Infertility Treatment

A study involving 100 women with ovulatory dysfunction treated with this compound demonstrated a marked improvement in follicular development and ovulation rates. The combination with hCG resulted in a pregnancy rate of approximately 45%, highlighting its effectiveness in ART protocols .

Case Study 2: Male Infertility

In a cohort of 80 men diagnosed with idiopathic azoospermia, treatment with this compound over four months led to significant increases in testosterone levels and improvements in sperm morphology. The findings suggest that this compound may enhance Sertoli cell function, thereby improving spermatogenesis .

作用机制

相似化合物的比较

生物活性

Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH), is primarily utilized in the treatment of infertility in women. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Overview of this compound

This compound is derived from human urine and consists of two glycoprotein subunits: the alpha and beta chains. The alpha subunit contains 92 amino acids, while the beta subunit has 111 amino acids. Glycosylation occurs at specific asparagine residues on both subunits, which is crucial for its biological activity . this compound functions as an agonist for the follicle-stimulating hormone receptor (FSHR), activating downstream signaling pathways, including the PI3K/Akt pathway, which are vital for follicular development and maturation .

This compound exerts its effects by binding to FSH receptors located on ovarian granulosa cells. This interaction promotes:

- Follicular Development : Stimulates the growth and maturation of ovarian follicles.

- Estrogen Production : Enhances the synthesis of estrogens, which are critical for reproductive health.

- Oocyte Maturation : Facilitates the maturation of oocytes, making them ready for ovulation.

The pharmacokinetics of this compound include a circulation half-life of approximately 3-4 hours and an elimination half-life ranging from 35 to 40 hours . It is typically administered subcutaneously in conjunction with human chorionic gonadotropin (hCG) to trigger ovulation.

Clinical Applications

This compound is predominantly used in assisted reproductive technologies (ART), including:

- In Vitro Fertilization (IVF) : To stimulate ovarian response and produce multiple follicles for oocyte retrieval.

- Gamete Intrafallopian Transfer (GIFT) : To enhance fertility in women undergoing this procedure.

Efficacy Studies

Several studies have compared this compound with recombinant FSH (follitropin alfa) to assess efficacy and safety:

- Ovulation Induction Study :

-

Male Infertility Treatment :

- A study involving 80 men with idiopathic infertility demonstrated that treatment with this compound significantly increased serum FSH levels and improved sperm morphology after four months .

- Another study indicated that this compound treatment led to higher pregnancy rates compared to controls in azoospermic patients undergoing testicular sperm extraction (TESE) .

Case Studies

- Case Study 1 : In a clinical trial assessing this compound's impact on male infertility, patients treated with this compound exhibited significant improvements in testosterone levels and sperm parameters over a one-year period .

- Case Study 2 : A multicenter study comparing highly purified this compound with recombinant FSH found no significant differences in adverse effects or efficacy parameters, reinforcing the safety profile of this compound in ART settings .

Research Findings Summary

| Study Focus | Treatment Comparison | Key Findings |

|---|---|---|

| Ovulation Induction | This compound vs. Follitropin Alfa | Comparable ovulation rates; effective oocyte retrieval |

| Male Infertility | This compound vs. Control | Increased sperm morphology and testosterone levels |

| Azoospermia | This compound + TESE | Higher pregnancy rates in treated group |

属性

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRRIRUAESZNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869286 | |

| Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

FSH binds to the follicle stimulating hormone receptor which is a G-coupled transmembrane receptor. Binding of the FSH to its receptor seems to induce phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway, which is known to regulate many other metabolic and related survival/maturation functions in cells. | |

| Record name | Urofollitropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

97048-13-0, 146479-72-3 | |

| Record name | Urofollitropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 97048-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 146479-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。